methyl {[1-(naphthalen-2-ylmethyl)-1H-benzimidazol-2-yl]methyl}carbamate
CAS No.: 941962-46-5
Cat. No.: VC5615243
Molecular Formula: C21H19N3O2
Molecular Weight: 345.402
* For research use only. Not for human or veterinary use.
![methyl {[1-(naphthalen-2-ylmethyl)-1H-benzimidazol-2-yl]methyl}carbamate - 941962-46-5](/images/structure/VC5615243.png)
Specification
CAS No. | 941962-46-5 |
---|---|
Molecular Formula | C21H19N3O2 |
Molecular Weight | 345.402 |
IUPAC Name | methyl N-[[1-(naphthalen-2-ylmethyl)benzimidazol-2-yl]methyl]carbamate |
Standard InChI | InChI=1S/C21H19N3O2/c1-26-21(25)22-13-20-23-18-8-4-5-9-19(18)24(20)14-15-10-11-16-6-2-3-7-17(16)12-15/h2-12H,13-14H2,1H3,(H,22,25) |
Standard InChI Key | DCLLGFHUTIPKOE-UHFFFAOYSA-N |
SMILES | COC(=O)NCC1=NC2=CC=CC=C2N1CC3=CC4=CC=CC=C4C=C3 |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s structure consists of a benzimidazole ring system substituted at the 1-position with a naphthalen-2-ylmethyl group and at the 2-position with a methyl carbamate moiety. This configuration combines the planar aromaticity of naphthalene with the hydrogen-bonding capacity of the carbamate group, potentially enhancing interactions with biological targets .
Molecular Characteristics
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Molecular Formula: CHNO
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Molecular Weight: 357.41 g/mol
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Predicted LogP: ~3.2 (indicating moderate lipophilicity, suitable for membrane permeability) .
The naphthalene moiety increases hydrophobic interactions, while the carbamate group may participate in hydrogen bonding with enzymatic active sites . Comparative analysis with simpler benzimidazole carbamates (e.g., carbendazim, molecular weight 191.19 g/mol) highlights the impact of the naphthalene extension on steric bulk and solubility .
Synthetic Pathways and Optimization
Proposed Synthesis Route
The synthesis likely involves sequential alkylation and carbamation steps:
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Benzimidazole Core Formation: Condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions to yield the benzimidazole scaffold .
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Naphthalene Substitution: Alkylation at the 1-position using 2-(bromomethyl)naphthalene in the presence of a base (e.g., KCO) .
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Carbamate Installation: Reaction of the 2-methylamine intermediate with methyl chloroformate to introduce the carbamate group.
Key challenges include regioselectivity during alkylation and minimizing side reactions at the benzimidazole nitrogen atoms. Purification via column chromatography or recrystallization would be critical for isolating the target compound .
Biological Activity and Mechanism of Action
Antiparasitic Activity
Benzimidazole derivatives like albendazole exhibit broad-spectrum anthelmintic effects by paralyzing helminthic microtubules . The naphthalene group in this compound could improve bioavailability in parasitic tissues, though this requires empirical validation.
Anticancer Prospects
Benzimidazoles with extended aromatic systems show promise as kinase inhibitors. For example, naphthalene-containing analogs inhibit vascular endothelial growth factor receptor-2 (VEGFR-2) at nanomolar concentrations, suggesting potential antiangiogenic applications .
Pharmacokinetic and Toxicological Considerations
Absorption and Metabolism
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Absorption: Moderate lipophilicity (LogP ~3.2) favors intestinal absorption but may limit aqueous solubility .
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Metabolism: Hepatic cytochrome P450 enzymes likely oxidize the naphthalene ring to epoxides or dihydrodiols, followed by glucuronidation . Carbamate hydrolysis may yield methylamine and CO, as observed in other carbamates .
Toxicity Profile
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Acute Toxicity: Structural analogs exhibit LD values >500 mg/kg in rodents, suggesting low acute toxicity .
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Genotoxicity: Benzimidazole derivatives may act as spindle poisons, causing chromosomal aberrations at high doses . The naphthalene moiety raises concerns about potential carcinogenicity, as polycyclic aromatic hydrocarbons are known mutagens .
Comparative Analysis with Related Compounds
Future Research Directions
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Synthetic Optimization: Develop one-pot methodologies to improve yield and purity.
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Target Validation: Screen against fungal β-tubulin and human kinases to identify primary targets.
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Toxicokinetic Studies: Assess chronic toxicity and carcinogenic potential in preclinical models.
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Formulation Strategies: Explore nanoparticle delivery systems to overcome solubility limitations .
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